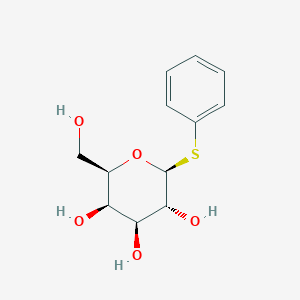

Phenyl 1-thio-beta-D-galactopyranoside

Übersicht

Beschreibung

Phenyl 1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is often used in biochemical research due to its ability to act as a substrate for beta-galactosidase enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl 1-thio-beta-D-galactopyranoside can be synthesized through various methods. One common method involves the reaction of phenylthiol with a protected galactose derivative, followed by deprotection . The reaction typically requires an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Aromatic Nucleophilic Substitution Reactions

The compound serves as a platform for synthesizing galectin inhibitors via aromatic substitution. In a pivotal study, 1,5-difluoro-2,4-dinitrobenzene reacted with a galacto-thiol nucleophile to form 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Figure 1 ) . This intermediate undergoes further functionalization:

This two-dimensional modification strategy generated 28 derivatives, with Kd values as low as 140 µM against galectin-7 – a 34-fold improvement over methyl β-D-galactoside .

Glycosylation and Hydrolysis

The thiogalactoside bond participates in enzymatic and chemical glycosylation:

Enzymatic hydrolysis

- β-Galactosidase inhibition : Acts as a non-cleavable substrate analog, binding to the enzyme's active site (Kd = 4.8 mM for galectin-7) .

- Competitive inhibition : 2-phenylethyl derivatives show IC₅₀ values <100 µM in fluorescence polarization assays .

Chemical glycosyl donor

Used in Koening-Knorr-type reactions with:

- AgOTf/CH₂Cl₂ system for α-selective glycoside synthesis

- BSP/Tf₂O activation for β-linked disaccharides

Derivatization via Protecting Group Manipulation

Key synthetic steps involve protective group chemistry:

| Step | Reagents | Outcome |

|---|---|---|

| Acetylation | Ac₂O/pyridine | 2,3,4,6-tetra-O-acetyl derivative |

| Deacetylation | NaOMe/MeOH | Deprotected active inhibitors |

| Benzylation | BnBr/NaH/DMF | 2,3,4,6-tetra-O-benzyl derivative |

Structural Modifications Impacting Bioactivity

Substituent effects on galectin binding (fluorescence polarization data):

| Derivative | R Group | Galectin-7 Kd (µM) | Galectin-3 Kd (µM) |

|---|---|---|---|

| Parent compound | H | >1,000 | >1,000 |

| 4-NHCOCH₃ | Acetylated amine | 140 | 920 |

| 5-NHCH₂C₆H₅ | Benzylamine | 280 | 1,100 |

| 4,5-di-SCH₂C₆H₅ | Bis-thioethyl | 410 | N/A |

Data adapted from Cumpstey et al. (2005)

Electron-withdrawing groups at the 4-position enhanced galectin-7 specificity, while bulky substituents reduced cross-reactivity with galectin-1/3 .

Stability Under Reaction Conditions

Critical parameters for handling:

| Condition | Stability Profile |

|---|---|

| Temperature | Stable <40°C; decomposes >60°C |

| pH range | Optimal stability at pH 6-8 |

| Solvent compatibility | Soluble in DMF, DMSO; insoluble in hexane |

This reactivity profile enables rational design of galectin inhibitors with applications in cancer and inflammation research. The compound's dual functionality as both a synthetic intermediate and bioactive molecule underscores its importance in glycochemistry.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

β-Galactosidase Inhibition

PTG is recognized as a potent inhibitor of β-galactosidase, an enzyme involved in the hydrolysis of β-galactosides into monosaccharides. This property makes PTG a valuable tool in studying carbohydrate metabolism and enzyme function.

- Case Study : Research demonstrated that PTG can selectively inhibit galectin-7 with a dissociation constant (K) as low as 140 µM, significantly outperforming other β-galactosides such as methyl β-D-galactoside . This specificity allows for targeted investigations into galectin-related biological processes, particularly in cancer and inflammation.

Applications in Disease Research

Lysosomal Storage Disorders

PTG's role in studying lysosomal storage disorders is noteworthy. These conditions often involve deficiencies in glycosidases, leading to the accumulation of substrates within lysosomes. By inhibiting β-galactosidase, PTG can aid in elucidating the biochemical pathways affected by these disorders.

- Research Insight : Studies have indicated that compounds like PTG can be utilized to investigate the metabolism of galactose and its derivatives, providing insights into therapeutic strategies for managing galactosemia and related metabolic disorders .

Cancer Research

The inhibitory properties of PTG against specific galectins have implications in cancer research. Galectins are known to play roles in tumor progression and metastasis.

- Case Study : A library of phenyl thio-β-D-galactopyranosides was synthesized and tested for binding to various galectins. The findings revealed that certain derivatives exhibited selective inhibition against galectin-7, suggesting potential applications in developing targeted cancer therapies .

Food Industry Applications

Beyond biomedical research, PTG has potential applications in the food industry, particularly in studying carbohydrate metabolism and flavor development. Its ability to interact with glycosidic enzymes can provide insights into flavor profiles and sweetness perception.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Inhibitor of β-galactosidase; useful for studying carbohydrate metabolism | Selective inhibition of galectin-7 |

| Lysosomal Storage Disorders | Investigates metabolic pathways affected by glycosidase deficiencies | Aids understanding of disorders like galactosemia |

| Cancer Research | Potential therapeutic agent targeting galectin functions | Selective inhibitors developed for specific galectins |

| Food Industry | Studies on carbohydrate metabolism and flavor development | Insights into flavor profiles through enzyme interaction |

Wirkmechanismus

Phenyl 1-thio-beta-D-galactopyranoside exerts its effects primarily through its interaction with beta-galactosidase enzymes. The compound mimics the natural substrate of these enzymes, allowing researchers to study enzyme kinetics and inhibition . The phenylthio group provides stability to the glycosidic bond, making it a useful tool in enzymatic studies .

Vergleich Mit ähnlichen Verbindungen

Phenyl 1-thio-beta-D-galactopyranoside can be compared with other similar compounds such as:

Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in molecular biology for the lac operon.

Methyl beta-D-thiogalactoside: Another substrate for beta-galactosidase enzymes.

2-Phenylethyl beta-D-thiogalactoside: Used in similar biochemical applications.

This compound is unique due to its phenylthio group, which provides distinct chemical properties and stability compared to other thiogalactosides .

Biologische Aktivität

Phenyl 1-thio-β-D-galactopyranoside (Ph-1-thio-Gal) is a thioglycoside derivative of β-D-galactopyranoside, notable for its biological activity, particularly as an inhibitor of various proteins involved in critical physiological processes. This compound has garnered attention for its potential therapeutic applications, especially in the fields of cancer and diabetes management.

- Chemical Formula : C₁₂H₁₆O₅S

- Molecular Weight : 272.317 g/mol

- CAS Number : 16758-34-2

- Appearance : White to pale yellow solid

Phenyl 1-thio-β-D-galactopyranoside functions primarily as an inhibitor of galectins, a family of β-galactoside-binding proteins implicated in various biological processes, including cell adhesion, proliferation, and apoptosis. The compound exhibits selective binding affinities towards different galectins, particularly galectin-7, which is associated with cancer and inflammation .

Inhibition of Galectins

Research indicates that Ph-1-thio-Gal shows variable inhibitory activity against galectins. A study demonstrated that it acts as a potent inhibitor of galectin-7 with a dissociation constant (K_d) as low as 140 µM, significantly lower than that of β-methyl galactoside (K_d 4.8 mM) . This selectivity suggests potential utility in therapeutic contexts where modulation of galectin activity is desired.

Impact on Sodium-Dependent Glucose Transporters (SGLTs)

In addition to its effects on galectins, Ph-1-thio-Gal has been evaluated for its inhibitory effects on human sodium-dependent glucose transporters (SGLT1 and SGLT2). It was found to inhibit SGLT2 more effectively than SGLT1, with IC50 values indicating a stronger inhibition compared to phlorizin, a standard SGLT inhibitor . This property positions Ph-1-thio-Gal as a promising candidate for managing hyperglycemia in diabetic patients.

Inhibitory Potency of Phenyl 1-thio-β-D-galactopyranoside Against Galectins and SGLTs

Case Study 1: Cancer Research

A study investigated the role of Ph-1-thio-Gal in inhibiting tumor growth in models expressing high levels of galectin-7. The compound was shown to reduce cell proliferation and induce apoptosis in these models, highlighting its potential as an anticancer agent targeting galectin-mediated pathways .

Case Study 2: Diabetes Management

In diabetic models, the administration of Ph-1-thio-Gal resulted in significant reductions in blood glucose levels. The compound's ability to inhibit SGLT2 suggests that it could be developed into a therapeutic agent for controlling glucose reabsorption in the kidneys, thereby lowering blood sugar levels effectively .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937353 | |

| Record name | Phenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16758-34-2 | |

| Record name | Phenyl 1-thio-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16758-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 1-thio-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016758342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-thio-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.